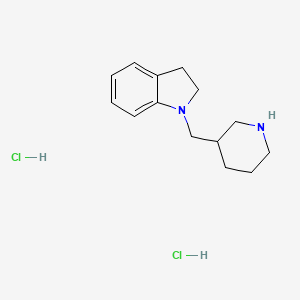

1-(3-Piperidinylmethyl)indoline dihydrochloride

Description

Properties

IUPAC Name |

1-(piperidin-3-ylmethyl)-2,3-dihydroindole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-6-14-13(5-1)7-9-16(14)11-12-4-3-8-15-10-12;;/h1-2,5-6,12,15H,3-4,7-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITSVNWPKZAXEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2CCC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Piperidin-3-yl)-1H-indole Precursors

According to a detailed study on chiral 3-(piperidin-3-yl)-1H-indole derivatives, the initial step involves the synthesis of racemic 3-(piperidin-3-yl)-1H-indole intermediates. These are prepared by methods reported in the literature, such as those by Gharagozloo et al., which involve functionalization of the indole ring at the 3-position with a piperidinyl group through nucleophilic substitution or reductive amination.

N-Alkylation for Introduction of Piperidinylmethyl Group

The key step for introducing the piperidinylmethyl substituent at the nitrogen of the indoline involves N-alkylation reactions. For example, racemic 3-(piperidin-3-yl)-1H-indole derivatives undergo N-alkylation with chiral reagents like (S)- or (R)-2-(4-toluenesulfonyloxy)-phenylacetic amide to form diastereomeric mixtures, which can then be separated chromatographically to yield pure enantiomers.

This method ensures high selectivity and yields, and the diastereomers are characterized by NMR and mass spectrometry to confirm structure and stereochemistry.

Reduction of Indole to Indoline

To obtain the indoline core from the indole derivatives, catalytic hydrogenation or chemical reduction methods are employed. For instance, hydrogenation over palladium on carbon under controlled conditions reduces the double bond in the indole ring, yielding the saturated indoline structure without affecting the piperidinyl substituent.

Formation of Dihydrochloride Salt

The free base of 1-(3-piperidinylmethyl)indoline is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate). This step improves the compound's crystalline properties, stability, and solubility, facilitating purification and handling.

Detailed Reaction Conditions and Yields

Analytical Characterization

- NMR Spectroscopy (¹H and ¹³C NMR) : Confirms the structure of intermediates and final product, including stereochemistry in chiral derivatives.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC) : Used for separation of diastereomers and purity assessment.

- X-ray Crystallography : Occasionally employed to determine absolute configuration of chiral compounds.

Research Findings and Optimization

- The use of chiral alkylating agents enables the preparation of enantiomerically pure compounds, which is critical for biological activity studies.

- Semi-preparative HPLC is effective for separating diastereomers resulting from N-alkylation.

- Reduction conditions must be carefully controlled to avoid over-reduction or decomposition.

- Conversion to the dihydrochloride salt significantly enhances compound stability and handling, which is beneficial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Piperidinylmethyl)indoline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the indoline ring to indole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, indole derivatives, and substituted piperidine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

1-(3-Piperidinylmethyl)indoline dihydrochloride has been investigated for its potential therapeutic effects in several areas:

- Anti-tumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer properties. Research often focuses on evaluating their efficacy against various cancer cell lines through in vitro assays to determine IC50 values, which indicate the concentration required to inhibit 50% of a biological process.

- Antibacterial Properties : Similar indoline derivatives have shown promise as antibacterial agents. The mechanism of action may involve interference with bacterial cell wall synthesis or function.

- Cardiovascular Protection : The compound's pharmacological profile suggests potential benefits in cardiovascular health, possibly through mechanisms that involve modulation of vascular smooth muscle function or anti-inflammatory effects.

Biological Research

The compound's interactions with biological targets are crucial for understanding its pharmacodynamics:

- In Vitro and In Vivo Studies : Researchers utilize various cell lines and animal models to assess the compound's efficacy, pharmacokinetics, and pharmacodynamics. These studies help elucidate the mechanisms through which the compound exerts its effects.

- Ligand Activity : There is ongoing research into how this compound may act as a ligand for receptors in the central nervous system, potentially influencing neurological pathways.

Medicinal Chemistry

Medicinal chemists are particularly interested in this compound for drug design due to its structural characteristics:

- Indoline Scaffold : The indoline structure is prevalent in many pharmacologically active molecules, making it a valuable scaffold for developing new drugs. The ability to modify the piperidine side chain allows for the exploration of various derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of 1-(3-Piperidinylmethyl)indoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, pharmacological, and physicochemical properties of 1-(3-piperidinylmethyl)indoline dihydrochloride and its analogs:

Structural and Functional Differences

- Indoline vs. In contrast, the tetrahydroquinoline analog () adds a saturated ring, increasing conformational flexibility and possibly altering blood-brain barrier penetration .

- Piperidinyl vs. Piperazine Derivatives : Piperidine-containing compounds (e.g., anileridine) often target opioid receptors, while piperazine derivatives (e.g., SA-4503, 1-(4-chlorophenyl)piperazine) are more commonly associated with serotonin/sigma receptor modulation .

- Substituent Effects : The 3-piperidinylmethyl group in the query compound may enhance lipophilicity compared to smaller substituents (e.g., chloro or methoxy groups in and ), impacting bioavailability and target engagement .

Biological Activity

1-(3-Piperidinylmethyl)indoline dihydrochloride is a bicyclic compound characterized by an indoline core and a piperidine side chain. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound's molecular formula is C15H20Cl2N2, with a molecular weight of approximately 289.24 g/mol. Its biological potential includes antidepressant effects, anti-tumor activity, and cardiovascular protective properties.

While specific mechanisms of action for this compound have not been fully elucidated, related indoline derivatives have shown promise as ligands for various receptors in the central nervous system. Research indicates that this compound may interact with neurotransmitter systems, particularly those involved in mood regulation and pain perception. Its piperidine moiety is crucial for its pharmacological activity, as evidenced by studies on similar compounds that target histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neuropharmacology .

Biological Activities

This compound exhibits several notable biological activities:

- Antidepressant Effects : Preliminary studies suggest that the compound may possess antidepressant properties, potentially through modulation of neurotransmitter systems.

- Antitumor Activity : The indoline structure is common in compounds with anti-cancer properties. In vitro assays have demonstrated its ability to inhibit cancer cell proliferation, although specific IC50 values need further exploration.

- Cardiovascular Protection : The compound's potential to protect against cardiovascular diseases is being investigated, particularly its effects on vascular smooth muscle cells.

In Vitro and In Vivo Studies

Research has utilized both in vitro assays and in vivo models to evaluate the efficacy of this compound. These studies assess its pharmacokinetics and pharmacodynamics across various cell lines and animal models.

| Study Type | Findings |

|---|---|

| In Vitro | Demonstrated inhibitory effects on specific cancer cell lines with potential IC50 values indicating effective concentrations for biological inhibition. |

| In Vivo | Animal models have shown promising results regarding pain relief and mood enhancement, supporting its potential use in treating depression and chronic pain conditions. |

Case Studies

A review of case studies involving similar compounds highlights the therapeutic potential of piperidine derivatives in treating neurological disorders. For example, dual-targeting ligands that interact with histamine H3 and sigma-1 receptors have shown significant analgesic effects in both nociceptive and neuropathic pain models . These findings suggest that this compound may share similar mechanisms of action.

Comparison with Similar Compounds

The biological activity of this compound can be contextualized by comparing it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Piperidinylmethyl)indoline dihydrochloride | Similar piperidine substitution | Antitumor activity |

| 5-Fluoro-3-(piperidin-3-yl)-1H-indole | Fluorinated indole derivative | Enhanced potency against certain cancers |

| 3-(Piperidin-3-yl)-1H-indole | Different piperidine position | Neuropharmacological effects |

These comparisons illustrate how variations in structural features influence the pharmacological profiles of these compounds.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 1-(3-Piperidinylmethyl)indoline dihydrochloride in synthetic samples?

- Methodological Answer : Employ a combination of HPLC (for purity assessment, detecting impurities at ≤0.1% levels) and NMR (1H/13C for structural confirmation, using deuterated DMSO to resolve aromatic and aliphatic protons). Mass spectrometry (HRMS or LC-MS) is critical for molecular ion verification. Cross-reference with impurity profiles of structurally related piperidine derivatives, such as those listed in pharmaceutical impurity standards (e.g., EP/BP guidelines for risperidone intermediates) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at −20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Safety data sheets for analogous piperidinyl hydrochlorides recommend avoiding prolonged exposure to humidity (>60% RH) and validating stability via accelerated thermal aging (40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : The compound is typically synthesized via Mannich reactions or alkylation of indoline with 3-piperidinylmethyl halides , followed by hydrochloride salt formation. Key intermediates (e.g., 3-(chloromethyl)piperidine) should be purified via recrystallization or column chromatography to minimize by-products like unreacted indoline or dimerized impurities. Reference standards for similar intermediates (e.g., trimetazidine derivatives) highlight the need for strict stoichiometric control .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed vs. theoretical NMR data for this compound?

- Methodological Answer : Discrepancies often arise from conformational flexibility of the piperidine ring or solvent-induced shifts. Use 2D NMR (COSY, NOESY) to assign proton-proton correlations and confirm spatial arrangements. Compare with computed spectra (DFT-based tools) or literature data for rigid analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride), which provide benchmarks for chemical shift ranges .

Q. What strategies optimize the synthetic yield while minimizing by-product formation?

- Methodological Answer : Implement DoE (Design of Experiments) to test variables: temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., KI for SN2 reactions). Monitor reaction progress via TLC or in-line FTIR. For dihydrochloride formation, ensure precise pH control during salt precipitation (target pH 4–5) to avoid co-precipitation of unreacted amines, as demonstrated in trimetazidine dihydrochloride synthesis .

Q. How can metabolic stability assays be designed for this compound in preclinical studies?

- Methodological Answer : Use human liver microsomes (HLM) or hepatocyte incubations with NADPH cofactors. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Compare with reference compounds (e.g., naftopidil dihydrochloride) to assess CYP450-mediated oxidation susceptibility. Include controls for non-enzymatic degradation and protein binding .

Q. What techniques are effective for identifying trace impurities in this compound batches?

- Methodological Answer : Combine HPLC-UV/ELSD for preliminary screening and LC-HRMS for structural elucidation. Spiking experiments with known impurities (e.g., 3-(2-chloroethyl)piperidine derivatives) can confirm retention times. For genotoxic impurities, follow ICH M7 guidelines, employing sensitive detection limits (≤1 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.